4,4-Difluoro-3,3-dimethylpiperidine hydrochloride

Description

Properties

IUPAC Name |

4,4-difluoro-3,3-dimethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6(2)5-10-4-3-7(6,8)9;/h10H,3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSYFUFKVFPESW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1(F)F)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of 4,4-Difluoro-3,3-dimethylpiperidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: As the complexity of molecular scaffolds in drug discovery and materials science expands, the use of specialized building blocks such as 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride (CAS No. 1198285-09-4) has become increasingly prevalent. The introduction of gem-difluoro groups and quaternary carbon centers into a piperidine ring offers unique conformational constraints and metabolic stability, making it a valuable synthon for medicinal chemists. However, its novel structure also necessitates a thorough and nuanced understanding of its safety profile. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of the hazards and the critical control measures required for its safe handling and application.

Section 1: Hazard Identification and Risk Profile

While a dedicated, comprehensive toxicological profile for 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is not extensively published, a robust risk assessment can be constructed by analyzing data from structurally analogous compounds, particularly other fluorinated piperidines.[1][2] The primary hazards identified are consistent across these analogs, pointing to a clear and classifiable risk profile under the Globally Harmonized System (GHS).[2][3]

The causality behind these classifications is rooted in the molecule's chemical properties. As a hydrochloride salt of a secondary amine, it is a water-soluble, crystalline solid that can easily form fine dust. This dust, upon contact with the moist mucous membranes of the eyes, respiratory tract, or upon ingestion, can release the active irritant species, leading to the observed toxicological endpoints.

Table 1: GHS Hazard Classification and Associated Statements

| Hazard Class | GHS Category | Hazard Statement Code | Hazard Statement Description |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[2][3] |

Caption: Logical relationship between the compound and its primary GHS hazards.

Section 2: Proactive Exposure Control and Personal Protection

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures for risk mitigation. For a solid compound like 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride, engineering controls are paramount.

-

Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood.[2] This is not merely a recommendation but a critical step to contain airborne particulates and prevent respiratory exposure (addressing H335). The fume hood also provides a contained space in the event of an accidental spill. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][5]

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards.

Caption: Standard PPE workflow for handling the target compound.

Protocol: PPE Donning and Doffing

This protocol is a self-validating system designed to minimize cross-contamination.

Donning (Putting On):

-

Hand Hygiene: Wash hands thoroughly with soap and water.

-

Lab Coat: Put on a clean, buttoned lab coat.

-

Eye Protection: Don chemical safety goggles. Safety glasses with side shields are the minimum requirement.[6]

-

Gloves: Select appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect for any tears or defects before wearing. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.[1]

Doffing (Taking Off):

-

Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Peel one glove off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of in the appropriate waste container.

-

Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.

-

Eye Protection: Remove goggles by handling the strap, not the front.

-

Hand Hygiene: Wash hands thoroughly with soap and water immediately.[2]

Section 3: Safe Storage and Chemical Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7] Keep away from incompatible materials, particularly strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.[1][4] Avoid storing near heat sources or in direct sunlight.[2]

-

Chemical Stability: The compound is stable under recommended storage conditions.[1]

-

Hazardous Decomposition: In the event of a fire, thermal decomposition can produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[1][4] This is a critical consideration for emergency response.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is crucial.

Table 2: First-Aid Measures by Exposure Route

| Exposure Route | Protocol | Rationale |

|---|---|---|

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. [1] | The H319 classification indicates a risk of serious, potentially lasting damage. Immediate and prolonged irrigation is vital to wash away the irritant. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. If skin irritation occurs, get medical advice.[7] | Addresses the H315 hazard by physically removing the irritant from the skin surface to prevent further damage. |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[7] | Removes the individual from the source of the respiratory irritant (H335) and provides supportive care. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6] | Due to the H302 "Harmful if swallowed" classification, inducing vomiting could cause further damage to the esophagus. |

Protocol: Small-Scale Spill Response

-

Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

-

Ventilate: Ensure the chemical fume hood is operational.

-

PPE: Don full appropriate PPE, including goggles, lab coat, and double-gloving if necessary. If there is a risk of significant dust, a respirator may be required.[4]

-

Contain & Clean: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[6]

-

Collect: Carefully scoop the material and absorbent into a labeled, sealable waste container. Use non-sparking tools.[6]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste container and any contaminated materials as hazardous waste according to institutional and local regulations.[1]

Section 5: Toxicological and Environmental Considerations

-

Toxicological Summary: As is common for many research chemicals, a complete toxicological dossier for 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is not available. The primary known effects are acute irritation to the eyes, skin, and respiratory system, and it is considered harmful if ingested.[1][2] There is no data to suggest that the compound is a carcinogen, mutagen, or reproductive toxin, and it is not listed as such by IARC, NTP, or OSHA.[1]

-

Ecological Summary: No specific ecological data is available. The precautionary principle must be applied. Do not allow the product to enter drains or waterways.[6] Discharge into the environment must be avoided. All waste must be handled as hazardous.

References

- 4,4-dimethylpiperidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?CBNumber=CB41216309]

- SAFETY DATA SHEET - Safranin O. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=S25503&productDescription=SAFRANIN+O+CERTIFIED+25G&vendorId=VN00033897&countryCode=US&language=en]

- Material Safety Data Sheet - 3,3,5-Trimethylcyclohexanone, 97%. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/33501-20.pdf]

- SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/665525]

- SAFETY DATA SHEET - Carbon Black. Himadri Speciality Chemical Ltd. [URL: https://www.himadri.com/Content/sds/USA-GHS-Carbon-Black-SDS-2021.pdf]

- 4,4-Difluoro-3-methylpiperidine hydrochloride | 1434141-99-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8dc47]

- 4,4-Dimethylpiperidine hydrochloride , 97% , 38646-68-3. CookeChem. [URL: https://www.cookechem.com/show/product/38646-68-3]

- 4,4-DIFLUORO-3,3-DIMETHYLPIPERIDINE HYDROCHLORIDE | 1198285-09-4. Chemicalbook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02166949.htm]

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents. [URL: https://patents.google.

- 3,5-Dimethylpiperidine Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/uploads/files/0027Bh_Ghs11_Div_3_sds_3_5-Dimethylpiperidine_February_26_2024.pdf]

- Safety Data Sheet - (S)-4,4-Difluoro-3-methylpiperidine (hydrochloride). Toronto Research Chemicals. [URL: https://cdn.trc-canada.com/sds/F556087_US.pdf]

- 4-Fluoro-3,3-dimethylpiperidine Hydrochloride | C7H15ClFN | CID 177808951. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177808951]

- SAFETY DATA SHEET - 3-Methylpentane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/68320]

- Safety Data Sheet - CYMAL-6. Anatrace. [URL: https://www.anatrace.com/Content/Images/uploaded/documents/C326LA_SDS.pdf]

- Safety Data Sheet - (S)-4,4-Difluoro-3-methylpiperidine (hydrochloride). CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F556087.pdf]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to Putative Targets for Difluoromethylpiperidine Derivatives

Introduction: A Strategic Fusion of a Privileged Scaffold and a Unique Bioisostere

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs targeting indications from central nervous system (CNS) disorders to oncology.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets.[2] This guide explores the therapeutic potential unlocked by strategically modifying this proven scaffold with a difluoromethyl (CF2H) group—a functional moiety of increasing importance in drug design.

The introduction of fluorine into drug candidates is a well-established strategy to enhance key pharmacological properties.[3] The difluoromethyl group, in particular, offers a unique set of characteristics. It can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores but often susceptible to metabolic breakdown.[4][5] Crucially, the CF2H group acts as a lipophilic hydrogen bond donor, a property that can introduce novel, high-affinity interactions within a target's binding pocket, potentially boosting potency and selectivity.[5][6]

This technical guide provides a forward-looking analysis of promising therapeutic targets for novel difluoromethylpiperidine derivatives. By synthesizing data from established pharmacology and the principles of bioisosteric replacement, we will delineate a rational, evidence-based roadmap for researchers and drug development professionals. We will explore specific target classes, propose mechanisms of action, and provide detailed, actionable protocols for target identification and validation.

The Rationale: Physicochemical and Pharmacological Advantages

The strategic incorporation of a difluoromethyl group onto a piperidine scaffold is predicted to confer several advantages, making these derivatives compelling candidates for drug discovery programs.

Table 1: Comparative Physicochemical Properties of Functional Groups

| Feature | Methyl (CH₃) | Hydroxyl (OH) | Difluoromethyl (CF₂H) |

| Hydrogen Bond Capability | None | Donor & Acceptor | Donor (Lipophilic) [6] |

| Metabolic Stability | Prone to oxidation | Prone to oxidation/conjugation | High [3][7] |

| Lipophilicity (LogP) | Increases | Decreases | Moderately Increases [2][3] |

| Bioisosteric Replacement | N/A | CF₂H, SH, NH₂ | OH, SH, NH₂ [4][5] |

The key takeaway is the dual nature of the CF2H group: it increases metabolic stability, a critical factor in improving a drug's pharmacokinetic profile, while simultaneously introducing a unique hydrogen-bonding capability that can fundamentally alter and improve its pharmacodynamic interactions.[3][7]

Potential Therapeutic Target Classes

Based on the extensive pharmacology of piperidine-containing drugs and the unique properties of the difluoromethyl group, several high-potential therapeutic target classes emerge.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are critical regulators of cellular processes and are among the most validated classes of drug targets, particularly in oncology and immunology. The ATP-binding pocket of many kinases contains key hydrogen bond donors and acceptors where a CF2H group could establish a strong, stabilizing interaction.

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[2][8] Several approved JAK inhibitors (jakinibs) are used to treat conditions like rheumatoid arthritis and atopic dermatitis.[9]

-

Rationale for Targeting: The development of more selective JAK inhibitors with improved safety profiles is an ongoing goal. Tofacitinib, a known JAK inhibitor, demonstrates the importance of specific interactions within the kinase hinge region.[2] A difluoromethylpiperidine scaffold could be designed to optimize these interactions. The CF2H group could form a hydrogen bond with the hinge region backbone, while the piperidine ring occupies adjacent hydrophobic pockets, potentially leading to enhanced selectivity for a specific JAK family member (JAK1, JAK2, JAK3, TYK2).[10]

-

Proposed Mechanism: The difluoromethyl group acts as a hydrogen bond donor to the carbonyl backbone of a hinge region residue (e.g., Leucine), a common interaction motif for Type I kinase inhibitors. The piperidine ring provides a scaffold to position other functional groups to maximize van der Waals contacts and confer selectivity.

The p38 MAPK signaling pathway is strongly activated by inflammatory cytokines and environmental stress, playing a key role in conditions like COPD, rheumatoid arthritis, and pain.[5][] While numerous p38 MAPK inhibitors have entered clinical trials, none have yet reached the market, often due to a lack of efficacy or off-target toxicity, highlighting the need for novel chemical matter.[]

-

Rationale for Targeting: Selective inhibition of the p38α isoform is considered a promising anti-inflammatory strategy.[5] The ATP binding site of p38α offers opportunities for specific hydrogen bonding. A difluoromethylpiperidine derivative could be engineered to engage with the gatekeeper residue and the DFG motif, leveraging the CF2H group's hydrogen-bonding capacity to enhance potency and residence time.

-

Proposed Mechanism: The CF2H group could interact with the backbone of Met109 in the hinge region. The piperidine nitrogen, depending on its substitution, could form a salt bridge with the conserved Asp168 of the DFG motif, locking the kinase in an inactive conformation.

Central Nervous System (CNS) Targets

Piperidine is a cornerstone scaffold in CNS drug discovery, found in medications for Alzheimer's disease, schizophrenia, and pain. The ability to fine-tune properties like blood-brain barrier permeability and metabolic stability makes difluoromethylpiperidine derivatives particularly attractive for this space.

Inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][12]

-

Rationale for Targeting: Current AChE inhibitors like donepezil provide symptomatic relief but have modest efficacy.[13] There is an opportunity to develop next-generation inhibitors with improved target engagement and duration of action. The active site of AChE features a catalytic triad and a peripheral anionic site. A difluoromethylpiperidine derivative could be designed to bridge these sites.

-

Proposed Mechanism: The basic nitrogen of the piperidine ring would form a canonical ionic interaction with the anionic subsite of AChE. The difluoromethyl group, replacing a more metabolically labile group on an existing scaffold, could form a hydrogen bond with a residue like Tyr334, enhancing binding affinity and blocking the active site gorge more effectively. This increased metabolic stability could lead to a more sustained therapeutic effect.

Experimental Workflows for Target Identification and Validation

A rigorous, multi-step approach is required to identify and validate the biological targets of novel difluoromethylpiperidine derivatives.

Workflow 1: Unbiased Target Identification using Chemical Proteomics

The initial step is to identify which proteins in the proteome physically interact with the compound of interest. Affinity-based chemical proteomics is a powerful, unbiased method for this purpose.[3][14]

Caption: Workflow for identifying protein targets using an alkyne-tagged chemical probe.

-

Probe Synthesis: Synthesize a derivative of the lead difluoromethylpiperidine compound that incorporates a small, unobtrusive tag for enrichment, such as an alkyne or a diazirine. The linker position must be carefully chosen to minimize disruption of the compound's binding activity.

-

Cell Lysate Incubation: Incubate the tagged probe with a relevant cell lysate (e.g., from a cancer cell line or neuronal cells). A parallel control incubation with a non-tagged competitor compound should be run to identify specific binders.

-

Click Reaction/Crosslinking:

-

Enrichment: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.

-

Washes: Perform stringent washes to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads or perform on-bead tryptic digestion to generate peptides.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control. These are the high-confidence candidate targets.

Workflow 2: In Vitro Target Engagement Assays

Once candidate targets are identified, the direct binding interaction must be quantified. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor or enzyme.[16][17]

-

Receptor Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the protein target of interest (e.g., HEK293 cells expressing a specific JAK isoform).[6]

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a known concentration of a suitable radioligand (e.g., ³H-labeled known inhibitor), and a serial dilution of the unlabeled difluoromethylpiperidine test compound.

-

Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat, which traps the membranes (and any bound radioligand) while allowing unbound radioligand to pass through.[18]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filtermat, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data

| Compound | Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| DFMP-Derivative 1 | JAK3 | [³H]-Tofacitinib | 15 | 2.5 |

| DFMP-Derivative 2 | p38α MAPK | [³H]-SB202190 | 50 | 12 |

| DFMP-Derivative 3 | AChE | [³H]-Donepezil | 120 | 35 |

Workflow 3: Cellular Target Validation with CRISPR-Cas9

To confirm that the engagement of a specific target is responsible for the compound's observed biological effect (e.g., inhibition of cytokine release, induction of apoptosis), a genetic approach like CRISPR-Cas9 is essential.[4]

Caption: Logic flow for validating a drug target using a CRISPR-knockout cell line.

-

gRNA Design and Cloning: Design and validate two or more single guide RNAs (sgRNAs) that target early exons of the gene encoding the candidate protein.

-

Lentiviral Production: Co-transfect HEK293T cells with the sgRNA expression vector, a Cas9 expression vector, and packaging plasmids to produce lentivirus.

-

Transduction: Transduce the target cell line with the lentivirus to generate a stable cell line with the target gene knocked out.

-

Validation of Knockout: Confirm the absence of the target protein expression by Western Blot or qPCR. Sequence the genomic DNA at the target locus to confirm the presence of indel mutations.[19]

-

Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with the difluoromethylpiperidine derivative across a range of concentrations.

-

Analysis: Measure the relevant biological phenotype (e.g., cell viability, cytokine production). If the compound elicits the phenotype in WT cells but has a significantly reduced or no effect in the KO cells, this provides strong evidence that the knocked-out protein is the relevant functional target.

Conclusion and Future Directions

The fusion of the piperidine scaffold with the difluoromethyl group represents a rational and promising strategy in the quest for novel therapeutics. This guide has outlined a clear path for exploring this chemical space, identifying kinases like JAKs and p38 MAPK, and CNS enzymes such as AChE as high-priority target classes. The proposed mechanisms leverage the unique hydrogen-bonding and metabolic stability of the CF2H moiety to achieve potentially superior pharmacological profiles.

The true potential of this compound class will be realized through the rigorous application of the experimental workflows detailed herein. Unbiased target identification, quantitative biophysical characterization, and genetic validation are the pillars upon which a successful drug discovery campaign is built. The insights gained from these studies will not only validate the proposed targets but will undoubtedly uncover new and unexpected biology, further expanding the therapeutic horizon for difluoromethylpiperidine derivatives.

References

-

Tofacitinib. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Kolb, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link]

-

Lattanzi, A., et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. [Link]

-

Kikuchi, M., et al. (2022). Long-Term Effect of Acetylcholinesterase Inhibitors on the Dorsal Attention Network of Alzheimer's Disease Patients: A Pilot Study Using Resting-State Functional Magnetic Resonance Imaging. Frontiers in Neurology. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Fois, R. A., et al. (2024). CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder. Frontiers in Pharmacology. [Link]

-

Al-Hussain, S. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]

-

Lenci, E., et al. (2017). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Cholinesterase inhibitors. (n.d.). Drugs.com. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Next Generation Sequencing Validating Your CRISPR/Cas9 Edit. (n.d.). CD Genomics. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

Gallezot, J. D., et al. (2010). Effect of acetylcholinesterase inhibitors on the binding of nicotinic alpha4beta2 receptor PET radiotracer, (18)F-nifene: A measure of acetylcholine competition. Synapse. [Link]

-

Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

-

Krajewski, K., et al. (2023). Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. International Journal of Molecular Sciences. [Link]

-

Janus kinase inhibitors. (n.d.). DermNet. [Link]

-

Cholinesterase inhibitor. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Demirer, T., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. International Journal of Molecular Sciences. [Link]

-

He, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Wang, Y., et al. (2014). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Journal of Hematology & Oncology. [Link]

-

Cholinesterase Inhibitors for Alzheimer's Disease. (2024). WebMD. [Link]

-

CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery (Revvity). [Link]

-

Janus kinase (JAK) inhibitors: new measures to reduce risks. (2023). GOV.UK. [Link]

-

Parker, C. G., & Maurais, S. (2021). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Current Opinion in Chemical Biology. [Link]

Sources

- 1. Frontiers | Long-Term Effect of Acetylcholinesterase Inhibitors on the Dorsal Attention Network of Alzheimer’s Disease Patients: A Pilot Study Using Resting-State Functional Magnetic Resonance Imaging [frontiersin.org]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dermnetnz.org [dermnetnz.org]

- 9. gov.uk [gov.uk]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 15. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. revvity.com [revvity.com]

- 19. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated 3,3-Dimethylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a significant percentage of FDA-approved small molecule therapeutics.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. The strategic incorporation of fluorine into this privileged scaffold can profoundly enhance a molecule's pharmacological profile. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong C-F bonds, can modulate key drug attributes including metabolic stability, lipophilicity, binding affinity, and pKa.[2] Consequently, the development of robust and efficient methods for the synthesis of fluorinated piperidines is of paramount importance to the medicinal chemistry community.

This document provides a detailed experimental protocol for the synthesis of fluorinated 3,3-dimethylpiperidine derivatives. The strategy involves a two-step process: the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by electrophilic fluorination using Selectfluor™. This approach is designed to be accessible to researchers with a standard organic synthesis laboratory setup and provides a foundation for the exploration of novel fluorinated chemical entities.

I. Synthesis of N-Boc-3,3-dimethylpiperidine (1)

Rationale for N-Protection: The secondary amine of 3,3-dimethylpiperidine is nucleophilic and can react with the electrophilic fluorinating agent. To ensure that the fluorination occurs on the carbon backbone of the piperidine ring, the nitrogen atom must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the fluorination conditions and can be readily removed under acidic conditions if desired.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 3,3-Dimethylpiperidine | ≥97% | Commercially Available | |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available | |

| Triethylamine (Et₃N) | ≥99% | Commercially Available | Dried over KOH |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Saturated aq. NH₄Cl | Prepared in-house | ||

| Saturated aq. NaCl (Brine) | Prepared in-house | ||

| Anhydrous MgSO₄ | Commercially Available | ||

| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available | For chromatography |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

Step-by-Step Protocol for N-Boc-3,3-dimethylpiperidine (1)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,3-dimethylpiperidine (5.0 g, 44.2 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the amine is fully dissolved.

-

Addition of Base: Add triethylamine (7.4 mL, 53.0 mmol, 1.2 equiv.) to the solution.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (10.6 g, 48.6 mmol, 1.1 equiv.) portion-wise over 10 minutes at room temperature.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The product should have a higher Rf than the starting amine.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 1-5% ethyl acetate in hexanes to afford N-Boc-3,3-dimethylpiperidine (1) as a colorless oil.

II. Electrophilic Fluorination of N-Boc-3,3-dimethylpiperidine (1)

Scientific Rationale for Electrophilic Fluorination: With the nitrogen atom protected, the piperidine ring can be subjected to electrophilic fluorination. Selectfluor™ (F-TEDA-BF₄) is a user-friendly, stable, and effective electrophilic fluorinating agent.[1][4] It is known to fluorinate a wide range of organic substrates under relatively mild conditions.[5] The reaction is anticipated to proceed via the attack of an enolate or enamine equivalent of the N-Boc-piperidine on the electrophilic fluorine atom of Selectfluor™. Due to the steric hindrance of the gem-dimethyl group at the C3 position, fluorination is most likely to occur at the less hindered positions, primarily at C2, C6, and potentially C4 and C5, likely yielding a mixture of regioisomers. Acetonitrile is a common solvent for reactions involving Selectfluor™ due to its polarity and ability to dissolve the reagent.[4][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| N-Boc-3,3-dimethylpiperidine (1) | As synthesized | ||

| Selectfluor™ | ≥95% | Commercially Available | |

| Acetonitrile (MeCN) | Anhydrous | Commercially Available | |

| Saturated aq. NaHCO₃ | Prepared in-house | ||

| Saturated aq. NaCl (Brine) | Prepared in-house | ||

| Anhydrous Na₂SO₄ | Commercially Available | ||

| Diethyl ether (Et₂O) | ACS Grade | Commercially Available | For extraction |

| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available | For chromatography |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

Step-by-Step Protocol for Fluorination

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3,3-dimethylpiperidine (1) (1.0 g, 4.69 mmol, 1.0 equiv.) in anhydrous acetonitrile (20 mL).

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.83 g, 5.16 mmol, 1.1 equiv.) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS to observe the consumption of the starting material and the formation of new, more polar spots corresponding to the fluorinated products.

-

Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ (50 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).

-

Washing: Combine the organic extracts and wash with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Fluorinated amines can be volatile; use a rotary evaporator with care.[7]

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomeric fluorinated products (e.g., 2a , 2b , etc.).

Experimental Workflow Diagram

Caption: Workflow for the synthesis of fluorinated 3,3-dimethylpiperidine.

IV. Characterization of Fluorinated Products

The successful synthesis of the fluorinated N-Boc-3,3-dimethylpiperidine derivatives should be confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectra will show characteristic shifts and coupling constants. Protons on carbons bearing a fluorine atom will exhibit splitting due to coupling with the ¹⁹F nucleus (JHF).

-

¹³C NMR: The carbon spectrum will show the presence of the Boc group and the piperidine ring carbons. Carbons directly attached to fluorine will appear as doublets due to C-F coupling (JCF), which is typically large.

-

¹⁹F NMR: This is a crucial technique for confirming the presence of fluorine in the molecule.[8][9] The ¹⁹F NMR spectrum will show signals for each unique fluorine environment, and their chemical shifts can provide information about their position on the piperidine ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product(s).

V. Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.[10]

-

Selectfluor™: While Selectfluor™ is a stable solid, it is a strong oxidizing agent and should be handled with care.[4][10] Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][11]

-

Quenching: The quenching of the fluorination reaction with NaHCO₃ should be done carefully, as gas evolution may occur.

VI. Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| N-Boc protection is incomplete | Insufficient Boc₂O or reaction time. Inactive Boc₂O. | Add an additional 0.1-0.2 equiv. of Boc₂O and prolong the reaction time. Ensure the Boc₂O is of good quality. |

| Low yield of fluorinated product | Reaction temperature too low. Insufficient reaction time. | Increase the reaction temperature to 70-80 °C. Extend the reaction time and monitor by LC-MS. |

| Multiple products observed | Formation of regioisomers. Over-fluorination. | This is expected. Optimize chromatographic conditions for better separation. Use a smaller excess of Selectfluor™ to minimize difluorination. |

| Product loss during work-up | Volatility of the fluorinated product. | Concentrate the product carefully at low temperature and pressure. Consider direct use of the crude material in the next step if purity is acceptable.[7] |

References

- Banks, R. E., Murtagh, V., An, I., & Maleczka, R. (2007). 1-(Chloromethyl)-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Bis(Tetrafluoroborate). Encyclopedia of Reagents for Organic Synthesis.

- Njardarson, J. T., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(21), 10257-10274.

-

ResearchGate. (2025). Selectfluor. Retrieved from [Link]

- TBA, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

- Burges, J., et al. (2006). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 71(19), 7165-7177.

- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Stavber, S., et al. (2012). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 17(5), 5249-5287.

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Emsley, J., et al. (1969). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society, 65, 2543-2549.

- Lim, Y., et al. (2012).

- Lequeux, T., et al. (2021). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 54(17), 3415-3428.

- Li, Z., et al. (2015). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 177(3), 543-555.

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

- Moody, C. J., et al. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.

- MATEC Web of Conferences. (2017). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.

- Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.

- Akulov, A., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(10), 2469.

- Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12695-12703.

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

Sources

- 1. Selectfluor™ [sigmaaldrich.com]

- 2. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SelectFluor - Enamine [enamine.net]

- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]

- 6. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molcore.com [molcore.com]

- 11. echemi.com [echemi.com]

Application Note: A Comprehensive Analytical Strategy for the Characterization of 4,4-Difluoro-3,3-dimethylpiperidine Hydrochloride

For: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of novel pharmaceutical entities.

Introduction: The Imperative for Rigorous Characterization

The introduction of fluorine atoms into drug candidates is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The compound 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is a key building block in the synthesis of various pharmacologically active agents, including potential Dopamine D4 receptor antagonists.[1][2] Given its role as a critical intermediate or active pharmaceutical ingredient (API), its structural integrity, purity, and physicochemical properties must be unequivocally established.

This application note provides a comprehensive, multi-faceted analytical approach for the thorough characterization of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride. The methodologies detailed herein are designed to be self-validating, providing an orthogonal and robust dataset that meets the stringent requirements for drug development, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4] A full characterization is essential for ensuring the quality, safety, and efficacy of the final drug product.[4]

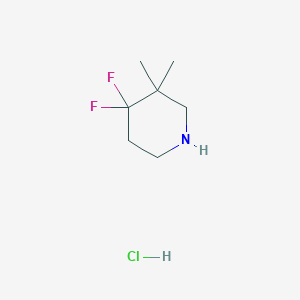

Compound Profile: 4,4-Difluoro-3,3-dimethylpiperidine Hydrochloride

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the molecule .

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₇H₁₄F₂N · HCl |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 2503325-78-6[5] |

| Appearance | White to off-white solid (typical) |

The Orthogonal Analytical Workflow: A Multi-Technique Approach

The overall workflow for the characterization of a new batch of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is depicted below.

Figure 1: Orthogonal workflow for comprehensive characterization.

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Experience: NMR is the most powerful technique for unambiguous structural confirmation. For this molecule, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential for directly observing the fluorine atoms and their coupling to adjacent protons and carbons, a key structural feature. The conformational behavior of fluorinated piperidines can be complex, and NMR provides critical insights.[6][7]

Protocol for ¹H, ¹³C, and ¹⁹F NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the N-H proton and to ensure solubility.

-

Internal Standard: For quantitative NMR (qNMR), a certified internal standard can be added. For routine identification, the residual solvent peak can be used for referencing.[8]

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Probes: A broadband or fluorine-capable probe is required.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (D1) of at least 1 second, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No complex parameter tuning is usually necessary.

-

-

Data Processing & Interpretation:

-

Apply Fourier transform, phase correction, and baseline correction to all spectra.

-

¹H NMR: Integrate the signals and assign them to the corresponding protons. Expect signals for the two methyl groups and the three methylene groups on the piperidine ring. The protons on the carbon adjacent to the fluorine atoms (C2 and C5) may show splitting due to H-F coupling.

-

¹³C NMR: Assign the carbon signals. The carbon atom bearing the two fluorine atoms (C4) will appear as a triplet due to C-F coupling. The adjacent carbons will also show coupling.[9]

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

Trustworthiness: The combination of these three NMR experiments provides a highly specific fingerprint of the molecule. The observed chemical shifts and, critically, the heteronuclear coupling constants (J-coupling) between H-F and C-F provide definitive proof of the connectivity and spatial relationship of the atoms.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: MS is used to confirm the molecular weight of the free base and to study its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar, salt-like compounds such as this hydrochloride.

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup:

-

Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Interpretation:

-

The primary ion of interest is the protonated free base, [C₇H₁₄F₂N + H]⁺.

-

Expected m/z: The theoretical exact mass of the free base (C₇H₁₄F₂N) is 149.1121. The protonated molecule [M+H]⁺ should be observed at m/z 150.1199 .

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

-

Trustworthiness: The accurate mass measurement provided by HRMS is a highly specific identifier that confirms the elemental formula of the compound, complementing the structural information from NMR.

High-Performance Liquid Chromatography (HPLC): Purity Determination

Expertise & Experience: HPLC is the workhorse for assessing the purity of pharmaceutical compounds and quantifying any impurities.[10] A reversed-phase method is typically suitable for polar compounds like piperidine salts.[11] Method validation is critical to ensure the results are reliable and should be performed according to ICH Q2(R2) guidelines.[12][13]

Protocol for Reversed-Phase HPLC Analysis:

-

Chromatographic System: An HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS).

-

Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might be 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[11]

-

Detection: UV at a suitable wavelength (e.g., 210 nm, as piperidines lack a strong chromophore) or MS.

-

-

Data Analysis:

-

Integrate the peak areas of all detected peaks.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Identify and quantify any impurities relative to the main peak. The reporting, identification, and qualification of impurities should follow ICH Q3A guidelines.[14]

-

Trustworthiness: A validated HPLC method provides reliable quantitative data on the purity of the compound. The use of a photodiode array (PDA) detector can assess peak purity, while an MS detector can help in the tentative identification of unknown impurities.

Figure 2: High-level workflow for the HPLC purity assay.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides information about the functional groups present in the molecule. For this compound, key absorbances will correspond to N-H, C-H, and C-F bonds.

Protocol for FTIR Analysis:

-

Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet.

-

Data Acquisition: Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Expected Absorptions:

-

~2700-3000 cm⁻¹: N-H stretch of the secondary amine salt.

-

~2850-2980 cm⁻¹: C-H stretching from methyl and methylene groups.

-

~1450-1470 cm⁻¹: C-H bending.

-

~1000-1200 cm⁻¹: Strong C-F stretching vibrations.[9]

-

Elemental Analysis

Expertise & Experience: This classical technique provides the elemental composition (as a weight percentage) of C, H, and N. For the hydrochloride salt, analysis of chlorine content is also essential to confirm the salt stoichiometry. It serves as a fundamental check of purity and empirical formula.[15]

Protocol for Elemental Analysis:

-

Sample Preparation: Provide a homogenous, dry sample (2-5 mg) to the analytical service.

-

Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chloride is typically determined by titration or ion chromatography.

-

Data Comparison:

| Element | Theoretical % |

| C | 45.29 |

| H | 8.15 |

| F | 20.47 |

| N | 7.55 |

| Cl | 19.09 |

Trustworthiness: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and the 1:1 stoichiometry of the amine and hydrochloric acid.

Thermal Analysis (DSC & TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key physical property and indicator of purity. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, providing information on thermal stability, decomposition, and the presence of residual solvents or water.[16][17]

Protocol for DSC/TGA Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

-

Instrument Conditions:

-

Heating Rate: A standard rate of 10 °C/min.[18]

-

Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).

-

Temperature Range:

-

DSC: From ambient to a temperature above the melting point (e.g., 25 °C to 250 °C).

-

TGA: From ambient to a temperature where complete decomposition occurs (e.g., 25 °C to 600 °C).

-

-

-

Data Interpretation:

-

DSC: The melting point is determined from the onset or peak of the endothermic event. A sharp melting peak is indicative of high purity.

-

TGA: Observe for any weight loss before the main decomposition event, which could indicate residual solvent or water. The onset of the major weight loss indicates the decomposition temperature.

-

Karl Fischer Titration: Water Content

Expertise & Experience: Karl Fischer titration is the gold standard for determining the water content in pharmaceutical substances.[19] As hydrochloride salts can be hygroscopic, quantifying the water content is essential for accurate weighing and for understanding the material's stability.

Protocol for Volumetric Karl Fischer Titration:

-

Instrument: A volumetric Karl Fischer titrator.

-

Reagents: Use commercially available Karl Fischer reagents.

-

Sample Preparation: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel containing a pre-tared solvent (e.g., methanol).

-

Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

-

Calculation: The instrument's software will calculate the water content as a percentage (w/w).

Summary of Analytical Acceptance Criteria

The following table summarizes the expected results and typical acceptance criteria for a high-quality batch of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride.

| Analytical Test | Method | Expected Result / Acceptance Criteria |

| Identity | ¹H, ¹³C, ¹⁹F NMR | Spectrum conforms to the reference structure. |

| Identity | MS (ESI+) | [M+H]⁺ detected at m/z 150.1199 ± 5 ppm. |

| Identity | FTIR | Spectrum conforms to the reference spectrum. |

| Purity | HPLC | ≥ 98.0% (area %). |

| Elemental Composition | Elemental Analysis | C, H, N, Cl values within ±0.4% of theoretical. |

| Melting Point | DSC | Sharp endotherm, report range. |

| Water Content | Karl Fischer | ≤ 1.0% (or as specified). |

| Appearance | Visual | White to off-white solid. |

Conclusion

The analytical characterization of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride requires a systematic and orthogonal approach. The combination of spectroscopic, chromatographic, and physical testing methods detailed in this application note provides a robust framework for confirming the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these protocols will ensure a high degree of confidence in the material's suitability for use in drug discovery and development, facilitating a smoother transition from laboratory synthesis to clinical application.

References

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

-

MDPI. (2019). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperine. [Link]

-

European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

-

National Institutes of Health (NIH). (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

-

ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives. [Link]

-

National Institutes of Health (NIH). (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. [Link]

-

Taylor & Francis Online. (2007). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

-

ICH. (1999). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

NIST. (n.d.). Piperidine. [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

-

National Institutes of Health (NIH). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

-

LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

-

U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

ResearchGate. (2007). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. [Link]

-

ICH. (2000). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

-

ProQuest. (1991). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. [Link]

- Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.

- Google Patents. (2013). 4,4-difluoro-piperidine-compounds.

-

National Institutes of Health (NIH). (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

-

PubChem. (n.d.). 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride. [Link]

-

ResearchGate. (2014). Karl Fischer Titration: Determination of Water Content in Pharmaceuticals. [Link]

-

Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

-

AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Journal of Chemical, Biological and Physical Sciences. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

-

J-STAGE. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ResearchGate. (2022). (PDF) DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

-

National Institutes of Health (NIH). (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

-

Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

-

National Institutes of Health (NIH). (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

Royal Society of Chemistry Publishing. (1968). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. [Link]

-

Royal Society of Chemistry. (2017). Supporting Information. [Link]

-

U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ICH Official web site : ICH [ich.org]

- 4. database.ich.org [database.ich.org]

- 5. (3R)-4,4-difluoro-3-methyl-piperidine hydrochloride 97% | CAS: 2503325-78-6 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

- 9. mdpi.com [mdpi.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]

- 16. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

Application Notes and Protocols for the Large-Scale Synthesis of 4,4-Difluoro-3,3-dimethylpiperidine Hydrochloride

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoro-3,3-dimethylpiperidine scaffold, in particular, has emerged as a privileged motif in the design of novel therapeutics. The gem-difluoro group at the 4-position can act as a bioisostere for a carbonyl group or other polar functionalities, while the adjacent dimethyl groups introduce conformational rigidity. This unique combination of features makes 4,4-difluoro-3,3-dimethylpiperidine hydrochloride a valuable building block for targeting a range of biological entities, including G-protein coupled receptors and enzymes.

This document provides a comprehensive guide to the large-scale synthesis of 4,4-difluoro-3,3-dimethylpiperidine hydrochloride, addressing key considerations for process optimization, safety, and scalability. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the practical application of advanced organic synthesis.

Strategic Approach to Large-Scale Synthesis

A robust and scalable synthesis of 4,4-difluoro-3,3-dimethylpiperidine hydrochloride necessitates a multi-step approach that prioritizes high yields, operational simplicity, and the use of readily available starting materials. The chosen synthetic strategy is a three-step sequence commencing with the formation of a key piperidone intermediate, followed by a deoxofluorination reaction, and concluding with deprotection and salt formation.

Caption: Overall synthetic workflow for 4,4-difluoro-3,3-dimethylpiperidine hydrochloride.

Part 1: Synthesis of the Key Intermediate: N-Boc-3,3-dimethylpiperidin-4-one

The synthesis of the sterically hindered ketone, N-Boc-3,3-dimethylpiperidin-4-one, is a critical first step. While various methods for the synthesis of 4-piperidones exist, including the Mannich reaction and Dieckmann condensation, a practical approach for introducing the gem-dimethyl group at the C3 position on a large scale involves the dialkylation of a suitable precursor.[1] N-Boc-4-piperidone serves as a readily available and cost-effective starting material.[2]

Protocol 1: Synthesis of N-Boc-3,3-dimethylpiperidin-4-one

This protocol is based on the α,α'-dialkylation of a protected 4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

Lithium diisopropylamide (LDA) solution

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) to the cooled THF. To this, add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

First Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours.

-

Second Enolate Formation and Methylation: Slowly add a second portion of LDA solution (1.2 equivalents) to the reaction mixture at -78 °C. After stirring for 1 hour, add a second portion of methyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3,3-dimethylpiperidin-4-one as a solid.

| Parameter | Value |

| Starting Material | N-Boc-4-piperidone |

| Key Reagents | LDA, Methyl Iodide |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | 65-75% |

| Purity (Post-Chromatography) | >98% |

Part 2: Geminal Difluorination

The conversion of the carbonyl group in N-Boc-3,3-dimethylpiperidin-4-one to a gem-difluoro group is achieved using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this transformation.[3][4] Due to the hazardous nature of DAST, strict safety precautions must be observed.

Protocol 2: DAST-Mediated Fluorination of N-Boc-3,3-dimethylpiperidin-4-one

Materials:

-

N-Boc-3,3-dimethylpiperidin-4-one

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a fume hood, to a dry, inert-atmosphere flask equipped with a magnetic stirrer and a dropping funnel, add a solution of N-Boc-3,3-dimethylpiperidin-4-one (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of DAST: Slowly add DAST (1.5 equivalents) to the stirred solution. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-4,4-difluoro-3,3-dimethylpiperidine can be purified by column chromatography.

| Parameter | Value |

| Starting Material | N-Boc-3,3-dimethylpiperidin-4-one |

| Fluorinating Agent | DAST |

| Solvent | Anhydrous DCM |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% |

| Purity (Post-Chromatography) | >97% |

Part 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties. Acidic conditions are typically employed for Boc deprotection.[5][6][7]

Protocol 3: N-Boc Deprotection and Hydrochloride Salt Formation

Materials:

-

N-Boc-4,4-difluoro-3,3-dimethylpiperidine

-

Hydrochloric acid (4M solution in 1,4-dioxane or concentrated aqueous HCl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

Procedure:

-

Deprotection: Dissolve the N-Boc-4,4-difluoro-3,3-dimethylpiperidine (1.0 equivalent) in a minimal amount of dichloromethane or ethyl acetate. To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by the evolution of gas (isobutylene and carbon dioxide) and by TLC or LC-MS.

-

Isolation of the Hydrochloride Salt: Upon completion of the reaction, the hydrochloride salt may precipitate directly from the reaction mixture. If not, the product can be precipitated by the addition of a less polar solvent such as diethyl ether or MTBE.[8]

-

Purification: Collect the solid product by filtration, wash with cold diethyl ether or MTBE, and dry under vacuum to yield 4,4-difluoro-3,3-dimethylpiperidine hydrochloride as a crystalline solid.[9][10][11]

| Parameter | Value |

| Starting Material | N-Boc-4,4-difluoro-3,3-dimethylpiperidine |

| Deprotecting Agent | HCl in Dioxane or aqueous HCl |

| Solvent | DCM or EtOAc |

| Precipitating Solvent | Diethyl ether or MTBE |

| Typical Yield | >90% |

| Purity | >98% (after crystallization/precipitation) |

Safety and Scale-Up Considerations

-

DAST Handling: Diethylaminosulfur trifluoride (DAST) is a hazardous substance that is corrosive, toxic, and reacts violently with water.[12] It should only be handled by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale reactions, consider using a closed system for the addition of DAST. Ensure that a quench solution (e.g., saturated sodium bicarbonate) is readily available.

-

Exothermic Reactions: The methylation and DAST fluorination steps can be exothermic. Proper temperature control is crucial to prevent runaway reactions, especially on a large scale. The use of a jacketed reactor with a reliable cooling system is highly recommended.

-

Pressure Build-up: The deprotection of the N-Boc group with acid generates isobutylene and carbon dioxide gas. The reaction vessel should be equipped with a gas outlet to prevent pressure build-up.

-

Crystallization and Purification: For large-scale production, crystallization is the preferred method of purification for the final hydrochloride salt. The choice of crystallization solvent system will need to be optimized to ensure high purity and yield.

Conclusion